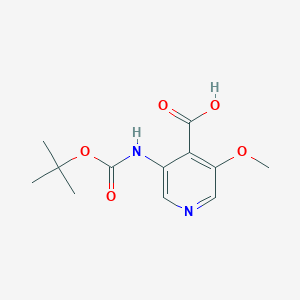

3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-7-5-13-6-8(18-4)9(7)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKMWUQJFMOTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670116 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709666-22-8 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid: Properties and Synthetic Applications

Executive Summary: This guide provides a detailed technical overview of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a specialized heterocyclic amino acid derivative. Its unique structure, combining a pyridine backbone with an acid-labile Boc-protected amine and a carboxylic acid, makes it a valuable building block for medicinal chemists and peptide scientists. We will explore its physicochemical properties, the critical role of the Boc protecting group, detailed protocols for its use in synthesis, and its applications in the development of complex molecular architectures for drug discovery.

Introduction: A Multifunctional Synthetic Building Block

This compound belongs to the class of non-canonical, protected amino acids. Its structure is built upon an isonicotinic acid (pyridine-4-carboxylic acid) core, a scaffold frequently employed in medicinal chemistry due to its favorable pharmacokinetic properties and ability to participate in hydrogen bonding.

The molecule's utility is defined by three key functional groups:

-

Isonicotinic Acid Core: Provides a rigid, planar structure and a nitrogen atom that can act as a hydrogen bond acceptor, influencing molecular conformation and target binding.

-

Carboxylic Acid: Serves as a primary handle for amide bond formation, enabling its incorporation into peptide chains or derivatization into other functional groups.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a crucial feature, rendering the highly reactive amine nucleophile inert under basic and neutral conditions. This allows for selective reactions at other parts of the molecule. The Boc group's defining characteristic is its facile removal under acidic conditions, enabling sequential and controlled synthetic steps.

This combination of features makes the title compound a versatile intermediate for constructing complex, sterically-defined molecules intended for biological applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 268.27 g/mol | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |

| CAS Number | 709666-22-8 | [1] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in polar organic solvents like methanol, DMSO, and DMF; limited solubility in water and nonpolar solvents. | |

| Hazard | Irritant | [1] |

Chemical Structure:

The Strategic Role of the Boc Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ideal balance of stability and reactivity.

Causality Behind Its Utility:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and many nucleophilic reagents. This robustness allows for extensive chemical modifications on other parts of the molecule without premature deprotection of the amine.

-

Acid Lability: Its true power lies in its selective removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation is typically scavenged to prevent side reactions. This orthogonal deprotection strategy is a cornerstone of modern peptide synthesis.

The presence of the Boc group on this compound is a deliberate design choice, enabling its use as a "plug-and-play" module in complex synthetic sequences.

Key Experimental Protocols

The utility of this compound is best demonstrated through its application in standard synthetic transformations. The following protocols are foundational for its use in research and development.

Protocol 4.1: N-Terminal Boc Group Deprotection

This procedure describes the cleavage of the Boc group to liberate the free amine, making it available for subsequent reactions, such as amide coupling.

Methodology:

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable anhydrous solvent, typically dichloromethane (DCM), at a concentration of 0.1–0.2 M.

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (10–20 eq). A common formulation is a 25-50% solution of TFA in DCM.

-

Reaction: Stir the mixture at room temperature for 30–60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting product is typically an amine-TFA salt.

-

Neutralization (if required): For subsequent steps that require the free amine, the TFA salt can be neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extraction procedure or by using a non-nucleophilic organic base (e.g., diisopropylethylamine, DIPEA) in the next reaction step.

Self-Validation: The completeness of the deprotection can be confirmed by the disappearance of the starting material spot on TLC and the emergence of a more polar product spot. Mass spectrometry will show a loss of 100.05 Da corresponding to the Boc group (C₅H₈O₂).

Caption: Boc deprotection workflow using Trifluoroacetic Acid (TFA).

Protocol 4.2: Amide Bond Formation (Peptide Coupling)

This protocol outlines the coupling of this compound to a primary or secondary amine (e.g., the N-terminus of a peptide) using a standard peptide coupling reagent.

Methodology:

-

Activation: In an anhydrous aprotic solvent (e.g., DMF or DCM), dissolve this compound (1.0 eq), a coupling agent such as HBTU (1.0 eq), and an additive like HOBt (1.0 eq).

-

Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid, forming a highly reactive ester.

-

Coupling: Add the amine component (as a free base or its TFA/HCl salt, ensuring enough DIPEA is present for neutralization) (1.0-1.2 eq) to the activated acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Self-Validation: Successful coupling is confirmed by LC-MS, which will show a new peak with the expected mass of the coupled product. The disappearance of the amine starting material is another key indicator.

Caption: Key stages of an amide coupling reaction workflow.

Applications in Medicinal Chemistry and Drug Discovery

The rigid and functionalized nature of the 3-amino-5-methoxyisonicotinic acid scaffold makes it an attractive component for designing novel therapeutics.

-

Scaffold for Constrained Peptidomimetics: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating rigid, non-natural amino acids like this one can lock the peptide into a specific bioactive conformation, enhancing target affinity and improving resistance to enzymatic degradation.

-

Fragment-Based Drug Discovery (FBDD): The isonicotinic acid core is a common fragment in FBDD libraries. The additional vector points provided by the amino and methoxy groups allow for systematic exploration of the chemical space around a binding pocket to build more potent and selective ligands.

-

Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for a phenyl ring, offering advantages such as improved solubility and the ability to act as a hydrogen bond acceptor through the ring nitrogen, which can lead to new, favorable interactions with a biological target.

While specific drugs containing this exact molecule are not broadly documented, its structural motifs are present in numerous compounds under investigation for various therapeutic areas, including oncology, inflammation, and neuroscience.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the strategic interplay of its functional groups. The stability and selective reactivity afforded by the Boc protecting group, combined with the versatile coupling chemistry of the carboxylic acid and the desirable properties of the pyridine core, make it a powerful tool for researchers. A thorough understanding of its properties and the protocols for its manipulation is essential for leveraging its full potential in the synthesis of novel peptides, complex organic molecules, and the next generation of therapeutic agents.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[Link]

Sources

An In-Depth Technical Guide to 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The molecule's architecture, centered on an isonicotinic acid scaffold, is strategically embellished with a methoxy group and a protected amine, rendering it a versatile intermediate for the synthesis of complex molecular targets. This document details the compound's structural attributes, physicochemical properties, a validated synthetic pathway with mechanistic insights, and methods for its spectroscopic characterization. Furthermore, we explore its strategic application in drug discovery campaigns, highlighting how its distinct functional handles can be leveraged to construct novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of the Isonicotinic Acid Scaffold

The pyridine carboxylic acid framework, encompassing picolinic, nicotinic, and isonicotinic acids, is a cornerstone of medicinal chemistry.[1] These scaffolds are privileged structures, found in a vast array of FDA-approved drugs targeting conditions from tuberculosis and cancer to diabetes and neurodegenerative diseases.[1] Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are particularly prominent, serving as the foundation for drugs like the anti-tuberculosis agent Isoniazid and the anti-inflammatory Dexamethasone isonicotinate.[2][3] The remarkable therapeutic success of this scaffold stems from its ability to engage in critical biological interactions, including hydrogen bonding and metal coordination, and its amenability to chemical modification.

The subject of this guide, this compound, is a sophisticated derivative designed for multi-step organic synthesis. Its utility lies in the precise arrangement of three key functional groups:

-

The Isonicotinic Acid Core: Provides a handle for amide bond formation and other conjugations.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group that masks the nucleophilicity of the amine at the 3-position, allowing for selective reactions elsewhere in the molecule.[][5]

-

The Methoxy Group: Located at the 5-position, this group modulates the electronic properties and lipophilicity of the pyridine ring, which can influence pharmacokinetic and pharmacodynamic properties of the final compound.

This strategic combination makes the molecule an ideal starting point for constructing libraries of compounds aimed at various biological targets, including kinases, proteases, and other enzymes.[1]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring substituted at the 3, 4, and 5 positions. The IUPAC name is 3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-pyridine-4-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₅ | Calculated |

| Molecular Weight | 268.27 g/mol | Calculated |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-5-methoxyisonicotinic acid | Nomenclature |

| CAS Registry Number | 886364-19-6 | Vendor Information |

| Appearance | Typically a white to off-white solid | General Observation |

| Hydrogen Bond Donors | 2 | Computed[6] |

| Hydrogen Bond Acceptors | 6 | Computed[6] |

| Topological Polar Surface Area | 101.8 Ų | Computed[6] |

Functional Group Analysis

-

Carboxylic Acid (C4): This group is acidic and will readily deprotonate at physiological pH. It is an excellent handle for forming amides via coupling reactions (e.g., with EDC, HATU), a common strategy for linking molecular fragments in drug discovery.

-

tert-Butoxycarbonyl (Boc) Amino Group (C3): The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[7] Its key feature is its stability to a wide range of reaction conditions, including basic and nucleophilic environments, while being easily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid [TFA] or HCl in an organic solvent).[5][8] This "orthogonal" stability is critical for regioselective synthesis.

-

Methoxy Group (C5): As an electron-donating group, the methoxy substituent influences the reactivity of the pyridine ring. In a drug development context, it can enhance metabolic stability by blocking a potential site of oxidation and can improve cell permeability by increasing lipophilicity.

Synthesis and Purification

The synthesis of substituted pyridine carboxylic acids can be approached through various routes, including the oxidation of corresponding methylpyridines (picolines) or more complex multi-component reactions.[9][10] For this compound, a logical and field-proven synthetic strategy involves the protection and subsequent functionalization of a pre-substituted pyridine core.

Proposed Synthetic Workflow

A plausible and efficient synthesis begins with 3-amino-5-methoxypyridine. The workflow involves two primary steps: protection of the amine followed by carboxylation of the C4 position.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempanda.com [chempanda.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 10. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile and well-characterized building blocks. Among these, heterocycles containing both acidic and protected amine functionalities are of paramount importance, serving as key intermediates in the construction of complex bioactive molecules. This guide provides a comprehensive technical overview of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a trifunctionalized pyridine derivative with significant potential in drug discovery programs. While direct literature on this specific compound is sparse, this document, drawing upon established principles of organic chemistry and analogous transformations, aims to serve as a foundational resource for researchers seeking to incorporate this valuable scaffold into their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

This compound, also known by its IUPAC name tert-butyl (5-carboxy-3-methoxypyridin-4-yl)carbamate, is a white to off-white solid. A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| CAS Number | 709666-22-8 | [Vendor Data] |

| Molecular Formula | C₁₂H₁₆N₂O₅ | [Vendor Data] |

| Molecular Weight | 268.27 g/mol | [Vendor Data] |

| Hazard Statement | Irritant | [Vendor Data] |

Structural Features:

The molecule possesses three key functional groups that dictate its reactivity and utility:

-

Isonicotinic Acid Moiety: The carboxylic acid at the C4 position of the pyridine ring provides a handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group at the C3 position serves as a robust yet readily cleavable protecting group for the amino functionality. This allows for selective reactions at other sites of the molecule. The Boc group is generally stable to a wide range of nucleophilic and basic conditions but can be efficiently removed under acidic conditions[1].

-

Methoxy Group: The electron-donating methoxy group at the C5 position can influence the electronic properties of the pyridine ring and may play a role in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Proposed Synthesis and Purification Workflow

A plausible and efficient synthetic route to this compound can be envisioned in a multi-step sequence starting from a readily available precursor. The following proposed workflow is based on established and analogous chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of the Starting Material

The synthesis would commence with the esterification of the commercially available or synthetically accessible 3-amino-5-hydroxyisonicotinic acid. This step serves to protect the carboxylic acid, preventing its interference in subsequent reactions.

Protocol:

-

Suspend 3-amino-5-hydroxyisonicotinic acid in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise. The use of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification[2].

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, methyl 3-amino-5-hydroxyisonicotinate, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Step 2: Selective Methylation of the Phenolic Hydroxyl Group

With the carboxylic acid protected as a methyl ester, the next step involves the selective methylation of the hydroxyl group.

Protocol:

-

Dissolve the crude methyl 3-amino-5-hydroxyisonicotinate in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

-

Add methyl iodide (MeI) and heat the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-amino-5-methoxyisonicotinate.

Step 3: Boc Protection of the Amino Group

The amino group is then protected using di-tert-butyl dicarbonate (Boc₂O). This protection is crucial for directing subsequent reactions to the carboxylic acid functionality.

Protocol:

-

Dissolve methyl 3-amino-5-methoxyisonicotinate in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the resulting methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate by column chromatography on silica gel.

Step 4: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Protocol:

-

Dissolve the purified methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Characterization and Analytical Profile

Due to the absence of published experimental data for the title compound, the following analytical characteristics are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region, corresponding to the protons at the C2 and C6 positions of the pyridine ring.

-

Methoxy Group: A sharp singlet integrating to three protons would be observed, typically in the range of 3.8-4.0 ppm.

-

Boc Group: A characteristic singlet integrating to nine protons for the tert-butyl group will be present, usually around 1.5 ppm.

-

NH Proton: A broad singlet corresponding to the carbamate N-H proton. Its chemical shift can be variable and may exchange with D₂O.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm), which will also exchange with D₂O.

¹³C NMR:

-

Carbonyl Carbons: Signals for the carboxylic acid carbonyl and the Boc carbonyl will be present in the downfield region (typically 150-175 ppm).

-

Pyridine Ring Carbons: A set of signals corresponding to the substituted pyridine ring carbons.

-

Boc Group Carbons: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

-

Methoxy Carbon: A signal for the methoxy carbon, typically around 55-60 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound.

-

Positive Ion Mode: The protonated molecule [M+H]⁺ would be expected at m/z 269.12. Fragmentation may involve the loss of the Boc group or isobutylene.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ would be observed at m/z 267.11.

Reactivity, Stability, and Handling

Reactivity:

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acid: This group can be activated for amide bond formation using standard coupling reagents such as HATU, HBTU, or EDC/HOBt. It can also be reduced or converted to other functional groups.

-

Boc-Protected Amine: The Boc group is stable under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, liberating the free amine for further functionalization.

-

Pyridine Ring: The pyridine ring itself can undergo various transformations, although the presence of the substituents will influence its reactivity.

Stability and Storage:

As a Boc-protected amino acid, the compound is expected to be relatively stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids.

Handling:

The compound is listed as an irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Discovery: A Versatile Scaffolding Approach

While specific examples of drugs synthesized directly from this compound are not prominent in the public domain, its structural motifs are present in a variety of biologically active molecules. Its utility lies in its role as a versatile intermediate for the synthesis of libraries of compounds for screening against various biological targets.

Caption: General application workflow in drug discovery.

The isonicotinic acid scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of the kinase active site. The amino and methoxy substituents provide additional vectors for modification to optimize potency, selectivity, and pharmacokinetic properties. For instance, this building block could be utilized in the synthesis of inhibitors for targets such as Bruton's tyrosine kinase (BTK) or other kinases implicated in cancer and autoimmune diseases.

Furthermore, substituted pyridines are prevalent in ligands for G-protein coupled receptors (GPCRs) and as components of protease inhibitors. The ability to introduce diversity at three distinct points on the pyridine ring makes this compound an attractive starting point for generating compound libraries to explore structure-activity relationships (SAR) for these and other target classes.

Conclusion: A Building Block of Strategic Importance

This compound represents a strategically valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of diverse molecular architectures. This guide has provided a comprehensive, albeit predictive, overview of its properties, a plausible synthetic route, and its potential applications. As the demand for novel chemical matter continues to grow, the exploration and utilization of such versatile intermediates will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- General information on Boc protection of amines. (Available from various chemical synthesis resources and textbooks).

- General information on esterification of carboxylic acids. (Available from various chemical synthesis resources and textbooks).

- General information on the hydrolysis of esters. (Available from various chemical synthesis resources and textbooks).

-

Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

- General procedures for esterification using thionyl chloride and an alcohol. (Available from various organic chemistry resources).

Sources

Synthesis of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The strategic importance of this molecule lies in its trifunctional nature, incorporating a pyridine core, a protected amine, and a carboxylic acid, which allows for versatile derivatization. This document outlines a robust and logical synthetic pathway, starting from a commercially viable precursor. The narrative emphasizes the rationale behind methodological choices, providing field-proven insights into reaction mechanisms, process optimization, and analytical validation. Detailed, step-by-step experimental procedures are presented, supported by mechanistic diagrams and a consolidation of quantitative data to ensure reproducibility and scalability.

Introduction and Strategic Importance

Substituted isonicotinic acids are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The title compound, this compound, serves as a highly valuable intermediate. The methoxy group modulates the electronic properties of the pyridine ring, the carboxylic acid at the C4 position acts as a handle for amide bond formation or other conjugations, and the Boc-protected amine at the C3 position allows for subsequent deprotection and functionalization. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions[1][2]. This guide details a reliable synthetic approach centered on the late-stage hydrolysis of a methyl ester precursor, a strategy chosen for its high efficiency and control over side reactions.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule informs the proposed forward synthesis. The primary disconnection points are the Boc protecting group and the carboxylic acid functionality. The carboxylic acid can be reliably obtained from the saponification of a corresponding methyl ester. The Boc-protected amine is readily formed from the free amine using di-tert-butyl dicarbonate (Boc₂O). This leads to a key intermediate, Methyl 3-amino-5-methoxyisonicotinate .

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Experimental Protocols

The proposed forward synthesis is a two-step process starting from the key intermediate, Methyl 3-amino-5-methoxyisonicotinate.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of Methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate

Reaction Principle: This step involves the protection of the primary amino group of the starting material using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity. The use of a base like sodium carbonate or triethylamine is common[3][4]. The free amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate releases tert-butanol, carbon dioxide, and the other half of the anhydride, resulting in the stable Boc-protected amine (a carbamate).

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-amino-5-methoxyisonicotinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane (approx. 0.2 M concentration).

-

Add an aqueous solution of sodium carbonate (Na₂CO₃, 1.5 eq, 5% w/v) to the flask. The mixture should become biphasic.

-

To this stirring mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in the same organic solvent used in step 1.

-

Allow the reaction to stir vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, transfer the mixture to a separatory funnel. If an organic solvent like THF was used, it can be removed under reduced pressure prior to extraction[3].

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, Methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate, typically as a white solid.

Step 2:

Reaction Principle: This final step is a saponification, which involves the base-mediated hydrolysis of the methyl ester to the corresponding carboxylate salt. Lithium hydroxide (LiOH) is a preferred base for this transformation, especially in complex molecules, as it is highly effective and minimizes side reactions[5]. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the methoxide ion. A final acidic workup is required to protonate the carboxylate salt and yield the desired carboxylic acid. This method is selective for the ester in the presence of the Boc group[6].

Detailed Experimental Protocol:

-

Dissolve the purified Methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate (1.0 eq) from the previous step in a 3:1:1 mixture of THF, methanol, and water (approx. 0.1 M).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible.

-

Upon completion, remove the organic solvents (THF and methanol) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash once with diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 2 N HCl. A precipitate should form.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting solid is the final product, this compound, which can be further purified by recrystallization if necessary.

Data Summary

The following table summarizes the expected outcomes for the described synthetic sequence. Yields are representative and may vary based on scale and experimental execution.

| Step | Transformation | Key Reagents | Typical Yield | Product Form |

| 1 | Boc Protection | (Boc)₂O, Na₂CO₃, THF/H₂O | 85-95% | White Solid |

| 2 | Saponification | LiOH·H₂O, THF/MeOH/H₂O | 90-98% | White to Off-White Solid |

Mechanistic Visualization

The mechanism for the base-mediated Boc protection is a classic nucleophilic acyl substitution.

Caption: Simplified mechanism for Boc-protection of an amine.

Conclusion

The synthetic route detailed in this guide represents a logical, efficient, and scalable method for producing this compound. By leveraging a robust Boc-protection strategy followed by a mild and selective saponification, this pathway provides high yields of the target compound. The provided protocols are grounded in established chemical principles and have been designed to be self-validating through clear work-up and purification steps. This molecule is now primed for use by researchers and drug development professionals as a versatile scaffold in the synthesis of novel chemical entities.

References

-

Title: Methyl 3-[(tert-butoxycarbonyl)amino]benzoate Source: PubMed Central - NIH URL: [Link]

- Title: CN104356057A - Preparation method of 3-amino-4-methylpyridine Source: Google Patents URL

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: MDPI URL: [Link]

-

Title: 6.3 Methyl Esters and Derivatives Source: Organic Chemistry Portal (Implied from content, specific source URL needed if available) URL: [Link] (Representative URL)

-

Title: Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O Source: Redalyc URL: [Link]

-

Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid

This guide provides a detailed examination of the safety protocols and potential hazards associated with this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data from analogous compounds to establish a robust framework for safe handling, storage, and emergency response. Given the limited specific toxicological data for this compound, a cautious and proactive approach to safety is paramount.

Section 1: Chemical Identity and Properties

This compound is a substituted pyridinecarboxylic acid derivative. The presence of the tert-Butoxycarbonyl (Boc) protecting group and the isonicotinic acid core makes it a valuable building block in medicinal chemistry and organic synthesis.

| Identifier | Value |

| CAS Number | 709666-22-8[1] |

| Molecular Formula | C12H16N2O5[1] |

| Molecular Weight | 268.27 g/mol [1] |

| Appearance | White to off-white solid |

Section 2: Hazard Identification and GHS Classification

While a comprehensive, officially harmonized GHS classification for this specific molecule is not widely available, data from suppliers and structurally related compounds allow for a presumptive classification. One supplier explicitly labels the compound as an "Irritant".[1] Furthermore, analogous Boc-protected amino acids and substituted carboxylic acids are known to cause irritation.[2][3][4] Therefore, it is prudent to handle this compound as a hazardous substance.

Presumptive GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3][4] | Warning | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] | Warning |

Note: This classification is based on data from analogous compounds and should be used for guidance. All chemical products should be treated with the recognition of having unknown hazards until proven otherwise.

Section 3: Core Principles of Safe Handling

A proactive and informed approach is essential when working with fine chemicals of unknown toxicity. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

The primary method for exposure control is to handle the substance within a properly functioning chemical fume hood or a powder containment hood. This is crucial because the compound is a solid powder, and fine dust can be easily inhaled.[5]

-

Causality: A local exhaust ventilation system, such as a fume hood, captures contaminants at the source before they can disperse into the laboratory environment.[5] This is vastly superior to general room ventilation, which merely dilutes hazards. For weighing and transferring solids, a ductless balance enclosure or a chemical fume hood is mandatory to prevent inhalation of airborne particulates.

Standard Operating Procedure (SOP) for Handling

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that the chemical fume hood is operational. Have all necessary PPE, spill kits, and waste containers readily accessible.

-

Weighing and Transfer: Conduct all manipulations of the solid compound within a fume hood or ventilated enclosure.[5] Use spatulas and weighing paper appropriate for the quantity being handled. Avoid creating dust clouds by handling the material gently.

-

In-Reaction Use: When adding the compound to a reaction vessel, do so slowly and carefully within the fume hood.

-

Post-Handling: After use, decontaminate all surfaces, glassware, and equipment. Wipe down the work area in the fume hood.

-

Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in the laboratory.[7]

Caption: Workflow for safe handling of powdered chemical reagents.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are primary, but a robust PPE program is a critical secondary defense. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

| Protection Type | Specification | Rationale and Field Insight |

| Hand Protection | Nitrile gloves[8][9] | Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which can cause allergic reactions. Always inspect gloves for tears or pinholes before use.[10] For extended operations, consider double-gloving. |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[6][11] | Standard safety glasses protect from frontal impacts, but chemical splash goggles offer superior protection from splashes and airborne dust.[9] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[9] |

| Skin and Body | Laboratory coat | A flame-resistant lab coat protects skin and personal clothing from minor spills and dust. Ensure it is fully buttoned. |

| Respiratory | Not required for normal handling in a fume hood. | If engineering controls fail or for cleaning large spills where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[10][11] |

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[12]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention from an ophthalmologist.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] If the person is conscious, have them drink one or two glasses of water.[2] Seek immediate medical attention.[3]

Accidental Release Measures

For small spills of solid material:

-

Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Gently cover the spill with an absorbent, non-combustible material like vermiculite or sand to prevent dust from becoming airborne.

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid actions that generate dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: All cleanup materials should be disposed of as hazardous waste.

Caption: Emergency response workflow for exposure or small spills.

Section 6: Fire and Explosion Hazards

-

Flammability: The compound is a combustible solid.[2]

-

Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide (CO2), or a water spray.[3][11]

-

Hazardous Combustion Products: In the event of a fire, toxic and irritating fumes may be generated, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]

-

Firefighting Advice: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and eyes and inhalation of toxic fumes.[2][3]

Section 7: Storage and Disposal

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[6][13]

-

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[2]

Section 8: Toxicological Profile and Data Gaps

A critical aspect of this compound's safety profile is the absence of comprehensive toxicological data in the public domain.[11] No information is readily available regarding acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity.[7]

-

Self-Validating System: The absence of data necessitates a conservative approach. The compound must be treated as potentially hazardous until proven otherwise. The irritant properties suggested by analogous structures should be considered the minimum hazard level. All handling protocols must reflect this "guilty until proven innocent" principle, ensuring that engineering controls and PPE are sufficient to prevent any exposure. This approach creates a self-validating system where safety is not compromised by a lack of specific toxicity data.

References

- TCI Chemicals. (2024). SAFETY DATA SHEET: (S)-2-(tert-Butoxycarbonylamino)butyric Acid.

- TCI EUROPE N.V. (2018). SAFETY DATA SHEET: Methyl 2-(tert-Butoxycarbonylamino)-3-nitrobenzoate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid.

- TCI AMERICA. (2014). SAFETY DATA SHEET: N-(tert-Butoxycarbonyl)-7-aminoheptanoic Acid.

- TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 4-[(tert-Butoxycarbonylamino)methyl]benzoic Acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Enamine. (n.d.). SAFETY DATA SHEET: rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidine-2-carboxylic acid.

- Matrix Scientific. (n.d.). This compound.

- Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET: tert-Butoxycarbonylamino-(2-fluoro-phenyl)-acetic acid.

- TCI EUROPE N.V. (2025). SAFETY DATA SHEET: N-(tert-Butoxycarbonyl)-5-aminovaleric Acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET: trans-N-Benzyloxycarbonyl-4-tert-butoxy-L-proline.

- Fisher Scientific. (2025). SAFETY DATA SHEET: N-(tert-Butoxycarbonyloxy)succinimide.

- BP. (2025). SAFETY DATA SHEET.

- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: Methyl 3-Methoxyisobutyrate.

- TCI AMERICA. (2018). SAFETY DATA SHEET: Nα-(tert-Butoxycarbonyl)-L-asparagine 4-Nitrophenyl Ester.

- TCI AMERICA. (n.d.). SAFETY DATA SHEET: Ethyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate.

Sources

- 1. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cn.canbipharm.com [cn.canbipharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. msdspds.bp.com [msdspds.bp.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. chemcia.com [chemcia.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Application of Boc-Protected 5-Methoxyisonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Boc-protected 5-methoxyisonicotinic acid derivatives, crucial intermediates in contemporary medicinal chemistry. We will delve into the strategic considerations for their synthesis, purification, and derivatization, supported by detailed protocols and mechanistic insights. This document is designed to empower researchers with the practical knowledge required to effectively utilize this versatile chemical scaffold in drug discovery and development programs.

Strategic Importance in Medicinal Chemistry

The isonicotinic acid framework is a privileged scaffold in drug design, appearing in numerous clinically approved and investigational drugs. The strategic placement of a methoxy group at the 5-position can significantly influence the molecule's electronic properties and its ability to form key interactions with biological targets. The addition of a protected amino group, typically as a tert-butyloxycarbonyl (Boc) carbamate, introduces a versatile handle for subsequent chemical modifications, allowing for the construction of diverse compound libraries for lead optimization.

Derivatives of this core structure have shown promise in a variety of therapeutic areas, notably as kinase inhibitors in oncology. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxamide moiety, often generated from the isonicotinic acid, can form crucial hydrogen bonds with the hinge region of many kinases. The methoxy group and the substituents introduced via the Boc-protected amine can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Synthesis of the Core Intermediate: (Boc-amino)-5-methoxyisonicotinic Acid

The synthesis of the core intermediate, while not explicitly detailed in a single source, can be logically constructed from established synthetic methodologies for related compounds. A plausible and efficient synthetic route is outlined below, predicated on the initial introduction of an amino group onto the pyridine ring, followed by Boc protection and subsequent functionalization.

Conceptual Synthetic Workflow

The overall strategy involves a multi-step sequence starting from a readily available pyridine derivative. The key transformations include nitration, reduction to the corresponding amine, Boc protection of the newly introduced amino group, and finally, conversion of a suitable precursor to the carboxylic acid.

Caption: Conceptual workflow for the synthesis of the core intermediate.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 5-methoxy-2-nitropyridine

-

Rationale: Nitration of a suitable pyridine precursor is a common method to introduce a nitrogen-containing functional group that can be subsequently reduced to an amine.

-

Procedure: To a cooled (0 °C) solution of 2-chloro-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid, fuming nitric acid (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, then carefully poured onto ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 5-methoxy-2-nitropyridine.

Step 2: Synthesis of 5-methoxy-pyridin-2-amine

-

Rationale: The nitro group is readily reduced to an amine using standard reducing agents.

-

Procedure: To a solution of 5-methoxy-2-nitropyridine (1.0 eq) in ethanol, iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water are added. The mixture is heated to reflux for 2-3 hours. After cooling, the reaction is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 5-methoxy-pyridin-2-amine.

Step 3: Synthesis of tert-butyl (5-methoxy-pyridin-2-yl)carbamate

-

Rationale: The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[1]

-

Procedure: To a solution of 5-methoxy-pyridin-2-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise at 0 °C.[2] The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl (5-methoxy-pyridin-2-yl)carbamate.

Step 4: Synthesis of Boc-protected 5-methoxyisonicotinic Acid

-

Rationale: Introduction of the carboxylic acid at the 4-position can be achieved through various methods, including lithiation followed by quenching with carbon dioxide, or oxidation of a pre-existing methyl group.

-

Procedure (via lithiation): A solution of tert-butyl (5-methoxy-pyridin-2-yl)carbamate (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred at this temperature for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give the crude Boc-protected 5-methoxyisonicotinic acid, which can be purified by crystallization or chromatography.

Derivatization Strategies

The carboxylic acid functionality of Boc-protected 5-methoxyisonicotinic acid is a prime site for derivatization, most commonly to form amides and esters. These derivatives are often the final bioactive molecules or key intermediates in more complex syntheses.

Amide Synthesis

The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Caption: General workflow for amide synthesis.

Detailed Experimental Protocol for Amide Formation:

-

Rationale: Coupling reagents such as HATU, HOBt/EDC, or converting the carboxylic acid to an acid chloride with oxalyl chloride or thionyl chloride are effective methods for activating the carboxyl group for amidation.[3]

-

Procedure (using HATU): To a solution of Boc-protected 5-methoxyisonicotinic acid (1.0 eq), the desired amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in a suitable solvent such as DMF, is added hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 eq). The reaction mixture is stirred at room temperature for 4-12 hours. The reaction is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Table 1: Representative Amide Derivatives and Characterization Data (Prophetic)

| Amine Moiety | Product Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| Aniline | 9.8 (s, 1H), 8.5 (s, 1H), 8.2 (s, 1H), 7.8 (d, 2H), 7.4 (t, 2H), 7.2 (t, 1H), 3.9 (s, 3H), 1.5 (s, 9H) | 165.2, 155.8, 153.1, 148.9, 138.2, 135.6, 129.1, 124.5, 120.7, 115.3, 81.5, 56.1, 28.3 | [M+H]⁺ | |

| Benzylamine | 8.6 (t, 1H), 8.4 (s, 1H), 8.1 (s, 1H), 7.3-7.4 (m, 5H), 4.6 (d, 2H), 3.9 (s, 3H), 1.5 (s, 9H) | 166.5, 155.9, 153.0, 148.7, 138.5, 135.8, 128.8, 127.8, 127.6, 115.1, 81.4, 56.0, 43.8, 28.3 | [M+H]⁺ |

Ester Synthesis

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification under acidic conditions or reaction with an alkyl halide in the presence of a base.

Detailed Experimental Protocol for Ester Formation:

-

Rationale: For simple alkyl esters, reaction with the corresponding alcohol in the presence of a catalytic amount of strong acid is often sufficient. For more complex esters, activation of the carboxylic acid may be necessary.

-

Procedure (Fischer Esterification): A solution of Boc-protected 5-methoxyisonicotinic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol) is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for 6-18 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield the ester, which can be further purified if necessary.

Deprotection and Further Functionalization

The Boc protecting group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] This unmasks the amine, which can then be used as a nucleophile in a variety of subsequent reactions, such as alkylation, acylation, or sulfonylation, to further diversify the molecular scaffold.

Caption: Deprotection and subsequent functionalization workflow.

Detailed Experimental Protocol for Boc Deprotection:

-

Rationale: The tert-butyl carbamate is labile to strong acids, which cleave it to release the free amine, isobutylene, and carbon dioxide.

-

Procedure: The Boc-protected substrate (1.0 eq) is dissolved in a 1:1 mixture of TFA and DCM. The solution is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The residue is often co-evaporated with a solvent like toluene to remove residual TFA. The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Applications in Drug Discovery: A Focus on Kinase Inhibition

As previously mentioned, isonicotinamide derivatives are prominent scaffolds for the development of kinase inhibitors. The Boc-protected 5-methoxyisonicotinic acid core provides a strategic starting point for the synthesis of such inhibitors. For instance, the deprotected amine can be reacted with various electrophiles to introduce substituents that target the solvent-front region of the kinase active site, a common strategy for enhancing selectivity. The amide portion of the molecule can be designed to interact with the hinge region, a critical interaction for many kinase inhibitors.

While specific examples directly citing the use of "Boc-protected 5-methoxyisonicotinic acid" are not prevalent in the literature, the synthetic utility of this building block is evident from the numerous patents and publications on related isonicotinamide-based kinase inhibitors.[5][6][7][8]

Conclusion

Boc-protected 5-methoxyisonicotinic acid and its derivatives represent a valuable and versatile class of building blocks for medicinal chemistry. This guide has provided a logical and technically sound framework for their synthesis, derivatization, and application, particularly in the context of kinase inhibitor development. By understanding the underlying chemical principles and having access to detailed, albeit prophetic, protocols, researchers are better equipped to leverage this scaffold in their quest for novel therapeutics. The synthetic routes and derivatization strategies outlined herein offer a solid foundation for the generation of diverse compound libraries and the advancement of lead optimization campaigns.

References

-

A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

-

A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

-

Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Europe PMC. [Link]

-

Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses. [Link]

-

tert-Butyl isonicotinate. PubChem. [Link]

-

Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. MDPI. [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.

-

mTOR kinase inhibitors as potential cancer therapeutic drugs. PubMed Central. [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Synthesis of hydantoins from N ‐Boc protected amino acid derived amides using polymer‐supported PPh 3 / CBr 4 as a reagent. ResearchGate. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]

-

METHYL TERT-BUTYL ETHER (C5H12O) Chemical Abstracts Service (CAS) Number: 1634-04-4. IN.gov. [Link]

-

A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ResearchGate. [Link]

-

Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. PubMed Central. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]

-

Synthesis of Na-Fmoc N,N¢-bis-Boc-5-, 6- and 8-guanyl-1,2,3,4-tetrahydroiso. De Gruyter. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

Synthesis of Boc-protected 4,5-methano-β-proline. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase [mdpi.com]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Indispensable Role of the Boc Group in Modern Synthesis

An In-depth Technical Guide to the Tert-Butoxycarbonylamino (Boc) Protecting Group in Synthesis

In the intricate world of organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the myriad of tools available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out as one of the most crucial and widely utilized protecting groups for amines.[1][2] Its popularity stems from a unique combination of reliable installation, stability across a broad range of chemical conditions, and, most importantly, its clean and efficient removal under specific acidic conditions.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Boc group, moving beyond simple protocols to explain the causality behind its application, its mechanistic underpinnings, and its strategic deployment in complex synthetic endeavors such as peptide synthesis and medicinal chemistry.[5]

Core Chemical Principles of the Boc Protecting Group

The efficacy of the Boc group is intrinsically linked to its structure: a tert-butyl ester of a carbamic acid. This structure imparts two critical characteristics:

-

Steric Hindrance: The bulky tert-butyl group effectively shields the nitrogen atom, diminishing its nucleophilicity and preventing unwanted side reactions.

-

Electronic Stabilization & Acid Lability: The carbamate structure is key to its deprotection mechanism. The cleavage under acidic conditions is driven by the formation of the highly stable tert-butyl carbocation.[6] This inherent stability allows the deprotection to proceed under relatively mild acidic conditions that leave many other protecting groups and sensitive functionalities intact.

The Boc group exhibits remarkable stability towards most nucleophiles and bases, as well as catalytic hydrogenation conditions that would cleave other groups like the Carboxybenzyl (Cbz) group.[4][6] This robust profile is fundamental to its role in orthogonal protection strategies.[7]

The Protection of Amines: Mechanism and Protocol

The introduction of the Boc group, or N-tert-butoxycarbonylation, is a straightforward and high-yielding transformation, typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2]

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group.[1] This unstable leaving group subsequently decomposes into carbon dioxide and the tert-butoxide anion, which acts as a base to deprotonate the newly formed N-Boc amine, driving the reaction to completion.[1]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Foreword: The Enduring Relevance of a Privileged Scaffold

An In-depth Technical Guide to the Isonicotinic Acid Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures." These scaffolds possess the inherent ability to interact with a multitude of biological targets, offering a fertile starting point for the design of novel therapeutics. Among these, the isonicotinic acid scaffold, a simple pyridine ring bearing a carboxylic acid at its 4-position, stands out for its remarkable versatility and historical significance. From the frontlines of the fight against tuberculosis to the cutting edge of targeted cancer therapy, isonicotinic acid derivatives have left an indelible mark on modern medicine.

This guide is crafted not as a mere catalog of compounds, but as a deep dive into the core principles that make the isonicotinic acid scaffold a cornerstone of drug discovery. We will explore its fundamental physicochemical properties, dissect the synthetic strategies that bring its derivatives to life, and unravel the intricate mechanisms by which these molecules exert their therapeutic effects. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical entity. Our journey will take us through landmark drugs and novel experimental agents, always with an eye towards the causality behind their design and the self-validating nature of their therapeutic application.

Part 1: The Isonicotinic Acid Scaffold: A Foundation for Drug Design

Introduction to a Versatile Core

Isonicotinic acid, or pyridine-4-carboxylic acid, is an organic compound with the chemical formula C6H5NO2.[1] It is an isomer of nicotinic acid (vitamin B3), with the carboxylic acid group situated at the 4-position of the pyridine ring.[1] This seemingly minor positional change has profound implications for the molecule's electronic properties and three-dimensional structure, rendering it a highly adaptable scaffold for interacting with a diverse array of biological targets. Its derivatives are found in a wide range of pharmaceuticals, treating conditions from infectious diseases to cancer and inflammation.[2][3][4]

The enduring appeal of the isonicotinic acid scaffold lies in its unique combination of features. The pyridine ring is a bioisostere of a phenyl ring, yet the nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which can be crucial for target recognition and binding. The carboxylic acid group provides a handle for further chemical modification, allowing for the facile synthesis of a vast library of derivatives, including esters, amides, and hydrazides.

Physicochemical Properties: The Key to Versatility

The utility of the isonicotinic acid scaffold in medicinal chemistry is deeply rooted in its intrinsic physicochemical properties. The pyridine nitrogen, with a pKa of approximately 3.39 for the conjugate acid, acts as a weak base and a hydrogen bond acceptor.[1] This allows for tailored interactions with biological targets, such as the formation of salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site.

The carboxylic acid moiety, on the other hand, is acidic and can be deprotonated at physiological pH, providing another site for ionic interactions. The interplay between the basic pyridine nitrogen and the acidic carboxylic acid group results in a zwitterionic character that can influence solubility, membrane permeability, and pharmacokinetic properties. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic residues in protein targets.

General Synthetic Strategies: Building the Derivatives

The synthesis of isonicotinic acid itself can be achieved through the oxidation of 4-picoline or 4-vinylpyridine.[1] The discovery of the antitubercular properties of isonicotinic acid hydrazide (isoniazid) spurred the development of efficient synthetic routes starting from mixtures of beta and gamma picolines.[1]

The true synthetic utility of isonicotinic acid lies in the reactivity of its carboxylic acid group, which serves as a versatile starting point for the creation of diverse derivative libraries. A common and straightforward approach involves the formation of amides and esters. For instance, isonicotinates can be synthesized by reacting isonicotinic acid with an alcohol or phenol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[2]

A particularly important class of derivatives are the isonicotinic acid hydrazides. These are typically prepared by a two-step process: first, the esterification of isonicotinic acid, followed by reaction with hydrazine hydrate.[5] The resulting hydrazide can then be further modified, for example, by condensation with an aldehyde to form a Schiff base.[5]

Caption: General synthetic routes to isonicotinic acid derivatives.

Part 2: Therapeutic Applications and Mechanistic Insights

The versatility of the isonicotinic acid scaffold is best illustrated by the wide range of therapeutic areas in which its derivatives have found application.

Antitubercular Agents: The Legacy of Isoniazid

The discovery of isoniazid (INH) in the early 1950s revolutionized the treatment of tuberculosis (TB) and remains a cornerstone of first-line therapy to this day.[6]

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[6][7] This activation generates a number of reactive species, including an isonicotinoyl radical.[6] These reactive intermediates then covalently bind to and inhibit key enzymes involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7] This inhibition leads to the disruption of the cell wall and ultimately, bacterial death, making isoniazid a potent bactericidal agent against actively dividing Mycobacterium tuberculosis.[6]

Caption: Activation and mechanism of action of Isoniazid.

The isonicotinic acid scaffold is also present in other antitubercular drugs, such as Ethionamide and Protionamide, which are often used to treat multidrug-resistant tuberculosis.[1]

SAR studies have revealed that the hydrazide moiety is critical for the antitubercular activity of this class of compounds.[8][9] Modifications to the pyridine ring, such as the introduction of substituents or isomerization of the nitrogen atom, generally lead to a significant decrease or complete loss of activity.[10]

| Compound/Modification | Antitubercular Activity (MIC in µg/mL) | Reference |

| Isoniazid | 0.04 | [8] |

| N'-(adamantan-1-yl)isonicotinohydrazide | > 64 | [8] |

| N'-(adamantan-1-ylmethyl)isonicotinohydrazide | 32 | [8] |

| Pyrazine-2-carboxylic acid (pyridin-4-ylcarbonyl)hydrazide | 2 | [8] |

| Isonicotinic acid N'-tetradecanoyl-hydrazide | More active than isoniazid | [11] |

Table 1: Structure-Activity Relationship of Isoniazid Derivatives against M. tuberculosis H37Rv.